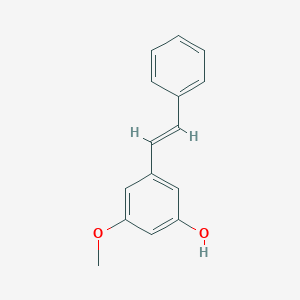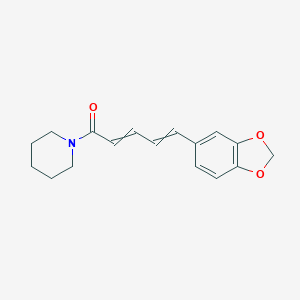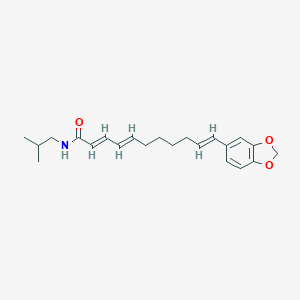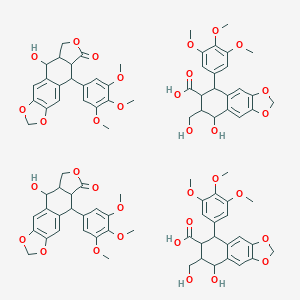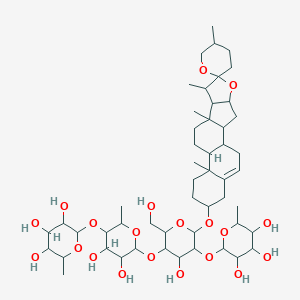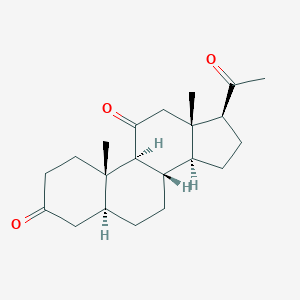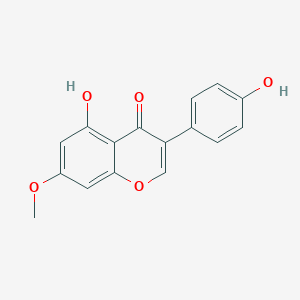
プルネチン
概要
説明
Prunetin is an O-methylated isoflavone, a type of flavonoid. Prunetin is known for its various biological activities, including its role as an allosteric inhibitor of human liver aldehyde dehydrogenase and its ability to lower blood pressure in hypertensive rats .
科学的研究の応用
Prunetin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Acts as an attractant for Aphanomyces euteiches zoospores.
Medicine: Exhibits anti-proliferative properties against gastric cancer cells and induces apoptosis in urinary bladder cancer cells It also shows potential in treating osteoarthritis by targeting multiple pathways.
Industry: Utilized in the development of phytoestrogenic supplements due to its estrogen-like effects.
作用機序
Prunetin exerts its effects through multiple mechanisms:
Molecular Targets: It targets various proteins, including Receptor Interacting Protein Kinase (RIPK) family members, Estrogen Receptors, and Peroxisome Proliferator-Activated Receptors
Pathways Involved: Prunetin influences pathways related to necroptosis, inflammation, and metabolic processes For instance, in gastric cancer cells, prunetin induces necroptosis through the activation of RIPK3 and subsequent ROS generation.
Safety and Hazards
生化学分析
Biochemical Properties
Prunetin interacts with various enzymes and proteins. For instance, it acts as an allosteric inhibitor of human liver aldehyde dehydrogenase . Allosteric inhibitors work by binding to an enzyme at a site other than the active site, changing the enzyme’s conformation and reducing its activity. This interaction demonstrates the role of prunetin in biochemical reactions.
Cellular Effects
Prunetin has been found to have significant effects on various types of cells. For example, it has been shown to have cytotoxic effects on RT-4 cells, a type of urinary bladder cancer cell . Prunetin can induce apoptosis (programmed cell death) and arrest the cell cycle in the G0/G1 phase . It also increases the expression of CASP3 and TNF-α genes in RT-4 cells .
Molecular Mechanism
Prunetin exerts its effects at the molecular level through various mechanisms. For example, it inhibits nitric oxide synthase activities, which can lead to a decrease in nitric oxide production . Nitric oxide is a signaling molecule that plays a key role in many physiological and pathological processes. By inhibiting its production, prunetin can influence cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of prunetin can change over time in laboratory settings. For example, prunetin has been shown to have cytotoxic effects on RT-4 cells at a concentration of 21.11 µg/mL . Over time, these effects may change due to factors such as the stability and degradation of prunetin, as well as the long-term effects of prunetin on cellular function .
Metabolic Pathways
Prunetin is involved in various metabolic pathways. For instance, it has been found to interact with the metabolic pathways, Chemical carcinogenesis, Arachidonic acid metabolism, and Endocrine resistance pathway . These interactions can affect metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: Prunetin can be synthesized through several methods. One common approach involves the semisynthesis from naringenin. This process includes sequential deacetylation of chalcone intermediates and oxidative rearrangement . The key reaction in this method is the chemoenzymatic sequential deacetylation to form 6′-acetoxy-2′,4″-dihydroxy-4′-methoxychalcone, which is then subjected to thallium (III) nitrate-mediated oxidative rearrangement .
Industrial Production Methods: Industrial production of prunetin typically involves the methylation of genistein, another isoflavone. due to the high cost of genistein, alternative synthetic routes have been developed. These include site-selective demethylation at the C-5 position of chemically synthesized 5,7-di-O-methylated precursors .
化学反応の分析
Types of Reactions: Prunetin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Thallium (III) nitrate is commonly used for oxidative rearrangement.
Reduction: Standard reducing agents like sodium borohydride can be used.
Substitution: Methylation reactions often use methyl iodide or dimethyl sulfate.
Major Products: The major products formed from these reactions include various derivatives of prunetin, such as 8-C-glucosyl prunetin .
類似化合物との比較
Prunetin is similar to other O-methylated isoflavones such as biochanin A and genistein . it is unique in its specific biological activities and molecular targets. For example:
Biochanin A: Another O-methylated isoflavone with anti-cancer properties but different molecular targets.
特性
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVAGISDHMXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022530 | |
| Record name | Prunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
552-59-0 | |
| Record name | Prunetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prunetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRUNETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG4H5H11J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 - 248 °C | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does prunetin exert its anti-inflammatory effects?
A1: Prunetin exhibits anti-inflammatory activity through multiple mechanisms. Research shows it can suppress the NF-κB signaling pathway, [, , ] which plays a crucial role in inflammation. It also activates the JNK pathway [] and inhibits the phosphorylation of p-Iκbα, p-NF-κB 65, and p-JNK. []
Q2: What is the role of prunetin in apoptosis (programmed cell death)?
A2: Prunetin induces apoptosis through various mechanisms, including the intrinsic pathway. It has been shown to promote the cleavage of PARP and caspase-3, [] increase the expression of cleaved caspase-9 and the pro-apoptotic protein Bak, [] and decrease the expression of the anti-apoptotic protein Bcl-xL. []
Q3: How does prunetin affect pancreatic β-cells?
A3: Research suggests that prunetin protects pancreatic β-cells from dexamethasone-induced apoptosis. This protection involves the modulation of the p53 signaling pathway, reducing the expression of p53, Bax, and Rb proteins, and increasing Bcl2 protein expression. [] Additionally, prunetin decreases dexamethasone-induced caspase-3 activity in pancreatic β-cells. []
Q4: Can prunetin impact glucose metabolism?
A4: Studies suggest that prunetin exhibits antihyperglycemic activity. In streptozotocin-induced diabetic rats, prunetin treatment lowered blood glucose levels and increased insulin levels. [] It also enhanced antioxidant enzyme activity in liver and renal tissues. []
Q5: How does prunetin contribute to anti-cancer effects?
A5: Prunetin has demonstrated anti-cancer properties through various mechanisms, including inducing apoptosis and cell cycle arrest. For instance, it has shown efficacy against urinary bladder cancer cells (RT-4) by inducing apoptosis and cell cycle arrest in the G0/G1 phase. [] This effect is linked to increased expression of CASP3 and TNF-α genes. [] In gastric cancer cells, prunetin induces cell death via necroptosis, potentially through the receptor-interacting protein kinase 3 (RIPK3). []
Q6: What is the molecular formula and weight of prunetin?
A6: Prunetin has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol.
Q7: What spectroscopic techniques are used to characterize prunetin?
A7: Prunetin is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , , ] These methods help elucidate its structure and identify characteristic signals associated with its functional groups.
Q8: Are there studies on prunetin's stability under different conditions?
A8: Yes, research has explored the stability of prunetin and its metabolites. One study focused on the glucuronidation of prunetin, revealing that the thermostability of microsomes involved in this process is isoform- and organ-dependent. [] Specifically, human liver microsomal UGT activities exhibited higher heat stability at 37 °C compared to intestinal microsomal UGT activities. [] This difference is attributed to the higher thermostability of human UGT1A9, predominantly found in the liver, compared to UGT1A10 and UGT1A8 found in the intestine. []
Q9: What is known about the formulation of prunetin for improved delivery?
A9: Researchers have explored microemulsion formulations containing prunetin (PMF) for potential oral administration. [] These formulations have shown promising results in reducing proinflammatory cytokine levels in LPS-induced macrophage cells without exhibiting mutagenic activity or significant side effects in acute oral toxicity tests. []
Q10: How does the structure of prunetin contribute to its biological activities?
A10: The presence of specific functional groups in prunetin's structure contributes to its various activities. For instance, the hydroxyl groups are essential for its antioxidant properties. Modifications to its structure, like methylation, can influence its binding affinity to target proteins and consequently alter its potency and selectivity. []
Q11: What in vitro models have been used to study prunetin's effects?
A11: Numerous in vitro studies have used various cell lines to investigate the biological activities of prunetin. These include primary cultured rabbit articular chondrocytes, [] rat insulinoma (INS-1) cells, [] human airway epithelial cells (NCI-H292), [, , ] urinary bladder cancer cells (RT-4), [] and mouse macrophage RAW264.7 cells. [, ] These models help elucidate its impact on cellular processes like inflammation, apoptosis, and cell signaling pathways.
Q12: What are the findings from in vivo studies on prunetin?
A12: In vivo studies using animal models have further validated the pharmacological effects of prunetin observed in vitro. For example, in a rat model of diabetic nephropathy, prunetin administration significantly reduced blood glucose levels, improved lipid profiles, and attenuated oxidative stress markers. [, ] Furthermore, it upregulated the expression of insulin receptor substrate 1 (IRS-1) and glucose transporter 2 (GLUT-2) mRNA genes, indicating potential benefits in glucose metabolism. []
Q13: What analytical methods are used to quantify prunetin in biological samples?
A13: Prunetin can be quantified in various matrices using techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry. [, ] These methods offer the sensitivity and selectivity required to measure prunetin levels in complex biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




